Welcome to the BenchChem Online Store!
molecular formula C7H4Cl3NO2 B065322 2,3-Dichloro-6-nitrobenzyl chloride CAS No. 192124-88-2

2,3-Dichloro-6-nitrobenzyl chloride

Cat. No. B065322
M. Wt: 240.5 g/mol
InChI Key: ZELSTMZJPQYYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06194420B1

Procedure details

Under nitrogen, 27.9 mL of triethylamine was added to the concentrated solution of 2,3-dichloro-6-nitrobenzylalcohol prepared in the previous step. To this solution, 14.6 mL of thionyl chloride was added via an addition funnel over 15 minutes. Following addition, the solution is heated to 45-50° C. for 18 hours, then cooled to room temperature under nitrogen. Water and toluene are added to the reaction mixture and the mixture filtered. The filtrate is diluted with water, and the aqueous layer removed. The organic layer is washed with water (4×40 mL), and dried by azeotropic distillation. The solution is concentrated to give 1,2-dichloro-3-chloromethyl-4-nitrobenzene which could be used without further purification.
Quantity
27.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[Cl:8][C:9]1[C:16]([Cl:17])=[CH:15][CH:14]=[C:13]([N+:18]([O-:20])=[O:19])[C:10]=1[CH2:11]O.S(Cl)([Cl:23])=O.O>C1(C)C=CC=CC=1>[Cl:17][C:16]1[CH:15]=[CH:14][C:13]([N+:18]([O-:20])=[O:19])=[C:10]([CH2:11][Cl:23])[C:9]=1[Cl:8]

Inputs

Step One
Name
Quantity
27.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CO)C(=CC=C1Cl)[N+](=O)[O-]
Step Two
Name
Quantity
14.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
47.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared in the previous step
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature under nitrogen
FILTRATION
Type
FILTRATION
Details
the mixture filtered
ADDITION
Type
ADDITION
Details
The filtrate is diluted with water
CUSTOM
Type
CUSTOM
Details
the aqueous layer removed
WASH
Type
WASH
Details
The organic layer is washed with water (4×40 mL)
CUSTOM
Type
CUSTOM
Details
dried by azeotropic distillation
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=C(C=C1)[N+](=O)[O-])CCl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.